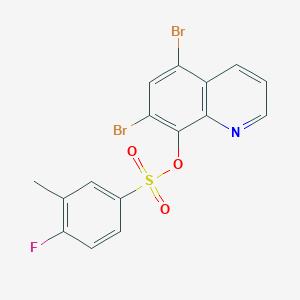

![molecular formula C20H21ClN2O4 B2704441 2-Chloro-3-[4-(morpholinocarbonyl)piperidino]naphthoquinone CAS No. 439108-66-4](/img/structure/B2704441.png)

2-Chloro-3-[4-(morpholinocarbonyl)piperidino]naphthoquinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

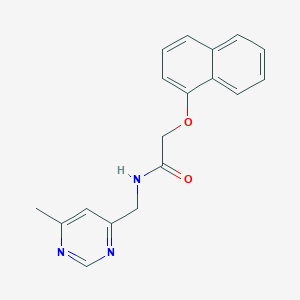

The compound “2-Chloro-3-[4-(morpholinocarbonyl)piperidino]naphthoquinone” is a novel electron donor-acceptor system . It is a derivative of 1,4-naphthoquinone .

Synthesis Analysis

This compound was prepared by refluxing a suspension of commercially available 2,3-dichloro-1,4-naphthoquinone in absolute ethanol and morpholine in the presence of anhydrous potassium carbonate . The synthesis of novel derivatives of 1,4-naphthoquinone is of particular interest since these compounds exhibit strong action as antimalarial, antibacterial, antifungal, and anticancer agents .Physical And Chemical Properties Analysis

The molecular weight of “2-Chloro-3-[4-(morpholinocarbonyl)piperidino]naphthoquinone” is 388.84 . More specific physical and chemical properties such as melting point, boiling point, density, and solubility would require experimental determination or prediction using computational chemistry methods.科学的研究の応用

Chemical Reactions and Derivatives

The reactivity of naphthoquinone derivatives with cyclic amines, including morpholine, piperidine, and pyrrolidine, has been extensively studied. For instance, the reaction of 2-chloro-3-(4-N,N-dimethylaminoanilino)-1,4-naphthoquinone with piperidine and morpholine yields various products depending on the solvent, showcasing the compound's versatility in synthetic chemistry (Mikhalina et al., 1995). Additionally, these compounds have been used to develop sensitive and selective methods for detecting trace heterocyclic amines in water, highlighting their application in environmental monitoring (Koga & Akiyama, 1985).

Biological Activities

Naphthoquinone derivatives have been synthesized and evaluated for various biological activities. For example, novel piperidinolyl-, piperidinyl-, and piperazinyl-substituted naphthoquinone compounds have been studied for their antibacterial and antifungal properties (Ibiş et al., 2015). This research underscores the potential of such compounds in the development of new antimicrobial agents.

Antioxidant and Catalase Inhibition

The antioxidant properties of novel vitamin K3 derivatives, synthesized from reactions involving heterocyclic ring substituted nucleophiles like morpholine, have been investigated. These studies highlight the compounds' potential in oxidative stress-related applications (Deniz et al., 2020).

Embryotoxicity and Developmental Studies

The effects of 1,4-naphthoquinone amide derivatives on embryonic development and pro/antioxidant homeostasis have been examined, demonstrating the influence of these compounds on early embryogenesis and suggesting a need for further study to understand their mechanisms of action (Bezkorovaynyj et al., 2016).

Anticancer Potential

Research into 2-substituted-1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-diones has uncovered compounds with promising antiproliferative activity against various cancer cell lines, offering insights into the development of new anticancer therapies (Liu et al., 2018).

Corrosion Inhibition

Molecular hybrids containing morpholine, 1,4-naphthoquinone, and other cores have been synthesized and evaluated for their anticorrosive activity. This research highlights the application of these compounds in protecting materials from corrosion, contributing to the development of more durable and resilient materials (Westphal et al., 2020).

特性

IUPAC Name |

2-chloro-3-[4-(morpholine-4-carbonyl)piperidin-1-yl]naphthalene-1,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN2O4/c21-16-17(19(25)15-4-2-1-3-14(15)18(16)24)22-7-5-13(6-8-22)20(26)23-9-11-27-12-10-23/h1-4,13H,5-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNLXXSRLFWHYFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N2CCOCC2)C3=C(C(=O)C4=CC=CC=C4C3=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3-[4-(morpholinocarbonyl)piperidino]naphthoquinone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6,7-Dibromo-2-azabicyclo[2.2.1]hept-2-yl)(phenyl)methanone](/img/structure/B2704359.png)

![1-(2-Hydroxy-2-methyl-4-phenylbutyl)-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2704361.png)

![N-[4-(acetylsulfamoyl)phenyl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B2704363.png)

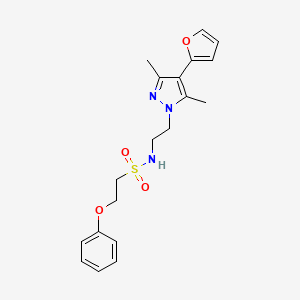

![9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2704365.png)

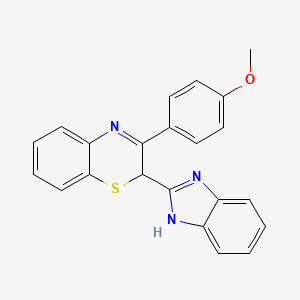

![6-Bromo-2-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2704366.png)

![6'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-ol](/img/structure/B2704368.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide](/img/structure/B2704371.png)

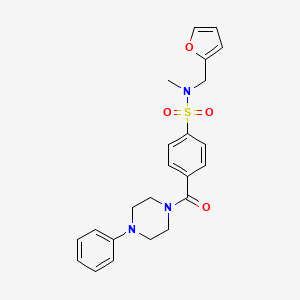

![N-(4-fluorophenyl)-2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]acetamide](/img/structure/B2704372.png)

![3,4,5-triethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2704379.png)